

Reproducibility of GSK1521498's Effects on Palatable Food Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1521498 free base
(hydrochloride)

Cat. No.: B3026538

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on the reproducibility of GSK1521498's effects on palatable food consumption. It includes a review of its mechanism of action, comparative analyses with alternative compounds, and detailed experimental protocols for key behavioral assays.

Executive Summary

GSK1521498, a selective μ -opioid receptor (MOR) inverse agonist, has demonstrated reproducible effects in reducing the consumption of highly palatable foods in both preclinical and clinical studies. Its mechanism of action centers on modulating the hedonic, or rewarding, aspects of food intake, which are largely driven by the endogenous opioid system. This guide presents quantitative data from various studies on GSK1521498 and compares its efficacy with other pharmacological agents, including the non-selective opioid antagonist naltrexone, the serotonin-norepinephrine reuptake inhibitor sibutramine, and the selective serotonin 2C receptor agonist lorcaserin. The presented data and protocols aim to provide researchers with a robust resource for designing and evaluating studies on compulsive overeating and obesity.

Data Presentation: Comparative Efficacy on Palatable Food Consumption

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of GSK1521498 and alternative compounds on palatable food consumption.

Table 1: Preclinical Studies on Palatable Food Intake in Rodents

Compound	Species	Assay	Dose Range	Key Findings	Reference
GSK1521498	Rat	Palatable Chow Consumption	0.1, 1, 3 mg/kg (i.p.)	Dose-dependently suppressed nocturnal consumption of palatable chow.[1]	[1]
Rat	Sucrose Preference	Not specified	Suppressed preference for sucrose-containing solutions.[1]	[1]	
Rat	Operant Responding (Palatable Food Reward)	Not specified	Reduced the reinforcement efficacy of palatable food reward and enhanced satiety.[1]	[1]	
Naltrexone	Rat	Chow Intake (after palatable solution exposure)	0.3, 3.0 mg/kg (s.c.)	Significant dose-related decreases in chow intake in rats previously exposed to sucrose, Polycose, or saccharin solutions.[2]	[2]

Rat	Ethanol Consumption	0.25, 0.50, 0.75, 1.0 mg/kg	Dose-dependently reduced consumption of 10% ethanol solution.[3]	[3]
Sibutramine	Rat	Palatable Mash Intake	0.5, 1.0, 3.0 mg/kg (i.p.)	Dose-dependently reduced palatable mash intake. [4][5]
Rat	High-Fat/High-Sucrose Diet Intake	0.5, 1.0, 3.0 mg/kg (i.p.)	Dose-dependently reduced feeding on a high-fat/high-sucrose diet. [6]	[6]
Lorcaserin	Rat	Glucose Solution Consumption	0.1, 0.3, 1.0, 3.0 mg/kg	Dose-dependent reduction in glucose consumption, significant at 1.0 and 3.0 mg/kg.[7]
Rat	Palatable Food Deprivation-Induced Feeding	0.3, 1.0, 3.0 mg/kg (s.c.)	Dose-dependently reduced feeding induced by palatability.[8]	[8]

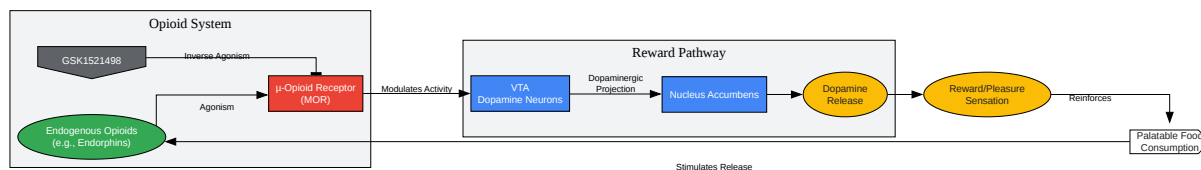
Table 2: Clinical Studies on Palatable Food Intake in Humans

Compound	Population	Study Design	Dose	Key Findings on Palatable Food	Reference
GSK1521498	Binge-eating obese subjects	Randomized, double-blind, placebo-controlled	2 mg/day, 5 mg/day	5 mg/day dose significantly reduced hedonic responses to sweetened dairy products and reduced caloric intake of high-fat foods during an ad libitum buffet meal. [9] No significant effect at 2 mg/day.[9]	[9]
Naltrexone	Obese women	Placebo-controlled	25 mg, 50 mg	50 mg dose significantly reduced the positive association between reward-driven eating and food craving intensity.[10]	[10]

Healthy male volunteers	Double-blind, placebo-controlled	50 mg	Significantly reduced pleasantness ratings of sweetened, fatty, and high-protein foods.[11] Significantly reduced fat and protein intake.[11]	[11]
Lorcaserin	Obese individuals	Randomized, placebo-controlled, double-blind	Not specified	After 56 days, significantly reduced caloric intake from a buffet meal compared to placebo.[12] [12]

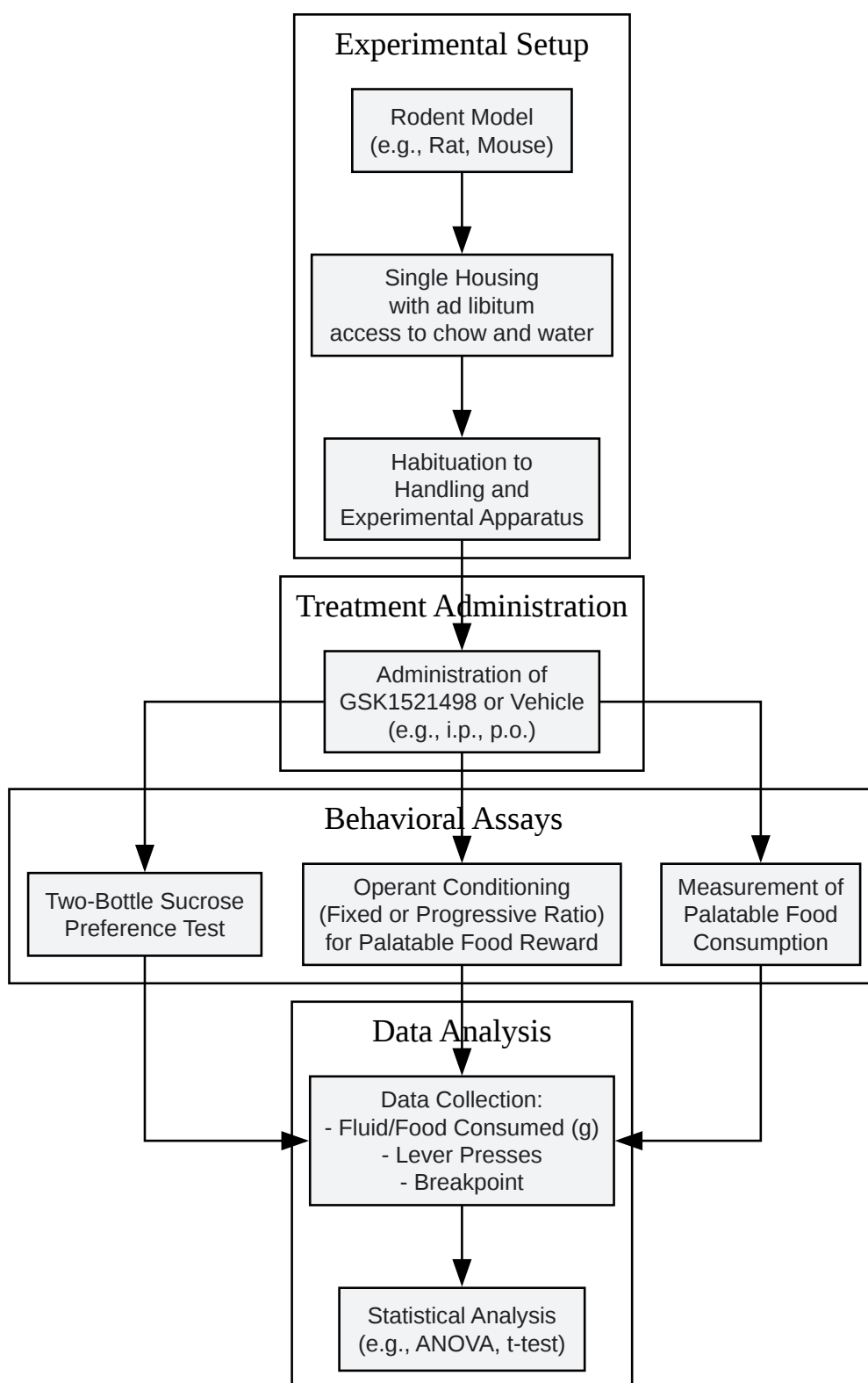
Signaling Pathways and Experimental Workflows

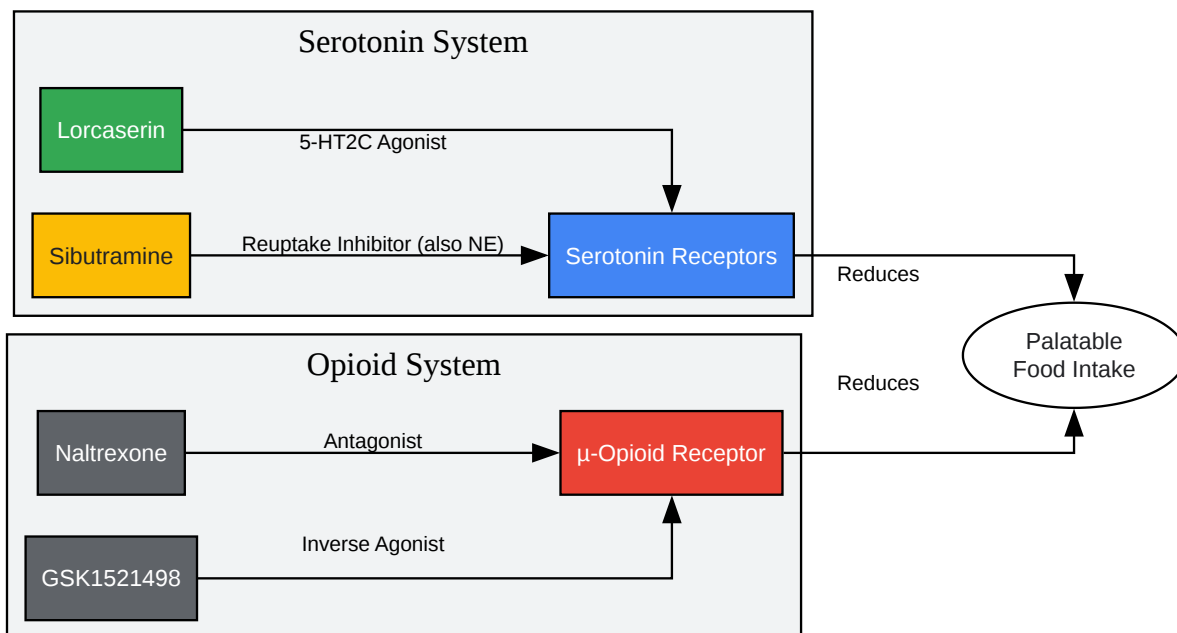
The following diagrams illustrate the mechanism of action of GSK1521498, a typical experimental workflow for its evaluation, and a comparison of the signaling pathways of different anti-obesity drugs.



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Caption: Signaling pathway of GSK1521498 in modulating palatable food reward.





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